4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-4-6-12(7-5-9)20(18,19)14-10-2-1-3-11(8-10)15(16)17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYKPCOQQFYVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Foreword: Navigating the Data Gap in Early-Stage Discovery
In the landscape of drug discovery and chemical biology, researchers often encounter novel molecules with significant therapeutic potential but limited empirical data. 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (CAS No. 1766-58-1) is one such compound. While its structure suggests potential applications, a thorough review of publicly available scientific literature reveals a conspicuous absence of experimentally determined physicochemical data.
This guide is crafted to address this data gap. As Senior Application Scientist, my objective is not to present non-existent experimental results, but rather to provide a robust framework for the characterization of this molecule. We will leverage validated computational models to establish a baseline of predicted properties. More importantly, this document will serve as a detailed technical manual, outlining the causality and step-by-step protocols for the experimental determination of the most critical physicochemical parameters: Solubility , Lipophilicity , and Acidity (pKa) .
This approach ensures that while we begin with in silico predictions, we are firmly grounded in the principles of empirical validation. The methodologies described herein are designed to be self-validating systems, providing the rigorous, reproducible data required to advance a compound through the discovery pipeline.
Molecular Identity and Predicted Physicochemical Profile
Before embarking on experimental characterization, it is essential to establish the fundamental identity and a predicted property profile of the target molecule. These computational values, while not a substitute for experimental data, are invaluable for guiding experimental design, such as selecting appropriate solvent systems and concentration ranges.
Chemical Structure:
Caption: Workflow for Kinetic Solubility Determination.
Lipophilicity (logP/logD): Balancing Permeability and Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword in drug design. A certain degree of lipophilicity is required for a drug to passively diffuse across cell membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The octanol-water partition coefficient (logP) is the industry standard measure for this property. For ionizable molecules like our target compound, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is often more physiologically relevant.
Experimental Protocol: logD₇.₄ by Shake-Flask Method
This classic method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is chosen as a surrogate for the lipid bilayer of cell membranes.
-
Pre-saturation: Saturating the octanol with buffer and the buffer with octanol before the experiment is a critical step to prevent volume changes during partitioning, which would affect the final concentration measurements.
-
Vigorous Mixing & Centrifugation: Vigorous mixing ensures that equilibrium is reached, while centrifugation provides a clean separation of the two immiscible phases for accurate sampling.
Step-by-Step Methodology:
-
Phase Preparation: Prepare PBS at pH 7.4. In a separatory funnel, mix equal volumes of n-octanol and PBS. Shake vigorously and allow the layers to separate. These are your pre-saturated solvents.
-
Compound Addition: Add a known amount of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide to a vial containing a known volume of pre-saturated PBS (e.g., 5 mL). The amount should be sufficient to be accurately quantified but not exceed its aqueous solubility.
-
Partitioning: Add an equal volume of pre-saturated n-octanol (5 mL) to the vial.
-
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Acidity (pKa): The Driver of pH-Dependent Behavior
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a sulfonamide like our target compound, the proton on the sulfonamide nitrogen is weakly acidic. Its ionization state will change dramatically as it moves through the varying pH environments of the gastrointestinal tract, which directly impacts both its solubility and its ability to cross membranes. [1][2]Therefore, an accurate pKa value is essential for building predictive pharmacokinetic models.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.
Causality Behind Experimental Choices:
-
Co-solvent: Due to the predicted low aqueous solubility, a co-solvent (e.g., methanol or acetonitrile) is often required to dissolve enough compound for the titration. The pKa is then determined at several co-solvent percentages and extrapolated back to 0% to find the true aqueous pKa.
-
Potentiometer with Calibrated pH Electrode: This provides the high-precision pH measurements necessary to detect the subtle changes in the titration curve that define the pKa.
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide in a solution of 50% methanol in water to a final concentration of approximately 1-5 mM.
-
System Setup: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 10-15 minutes.
-
Titration: Immerse a calibrated pH electrode and the dispenser tip of an automated titrator into the solution. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH). The titrant should be added in small, precise increments, especially near the expected equivalence point.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the buffer region on the titration curve or by analyzing the first and second derivatives of the curve.
-
Extrapolation: Repeat the experiment at different co-solvent concentrations (e.g., 40%, 30%) and plot the apparent pKa versus the co-solvent percentage. Extrapolate the line to 0% co-solvent to determine the aqueous pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion and Forward Look
The journey of a drug candidate from discovery to clinic is paved with data. For 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide, that journey begins with a predictive foundation, as outlined in this guide. The in silico data provides a crucial starting hypothesis for its behavior, suggesting a molecule of moderate lipophilicity with low, pH-dependent aqueous solubility.
However, computational predictions must be met with empirical rigor. The detailed protocols provided for determining aqueous solubility, lipophilicity, and pKa are the essential next steps. Executing these self-validating experiments will replace prediction with precision, generating the high-quality data necessary to make informed decisions. This foundational physicochemical dataset will be the bedrock upon which further ADME, toxicology, and efficacy studies can be built, ultimately determining the true therapeutic potential of this molecule.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
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Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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GARDP Revive. Lipinski's Rule of 5. [Link]
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?. [Link]
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Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 869-885. [Link]
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American Chemical Society. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. Journal of Chemical Information and Modeling. [Link]
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ChemAxon. LogP and logD calculations. [Link]
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Neurosnap. Use ADMET-AI Online. [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Importance of Physicochemical Properties In Drug Discovery. [Link]
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Ionization. (2023, December 13). What is pKa and how is it used in drug development?. [Link]
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Tarcsay, A., & Keserű, G. M. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 20(4), 512-526. [Link]
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Laboratory of Medicinal Chemistry. ADMET Prediction Service. [Link]
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Amazon Web Services. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. [Link]
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Mimosa. (2025, July 31). Log P: Significance and symbolism. [Link]
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ChemRxiv. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
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ChemAxon. logP and logD Calculation. [Link]
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Ryan, S. D., & Riley, R. J. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6018-6027. [Link]
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MDPI. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link]
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ADMET-AI. [Link]
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SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
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VLS3D. ADMET predictions. [Link]
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OmicsDI. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. [Link]
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Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405-1419. [Link]
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Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Protheragen. LogP/LogD/Pka Analysis. [Link]
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Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
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Drug Discovery Pro. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
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ChemRxiv. (2018). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]
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Wikipedia. Lipophilic efficiency. [Link]
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Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. [Link]
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National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. [Link]
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Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
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-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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Precision Engineering of Fluorinated Sulfonamides: Therapeutic Frontiers & Synthetic Protocols
Executive Summary
The incorporation of fluorine into sulfonamide scaffolds has transitioned from a simple structure-activity relationship (SAR) tactic to a fundamental strategy in precision medicine. Fluorinated sulfonamide derivatives are now pivotal in targeting tumor-associated Carbonic Anhydrase (CA) isoforms (specifically CA IX/XII), overcoming multidrug resistance in bacterial pathogens, and acting as tubulin polymerization inhibitors.
This technical guide dissects the "Fluorine Effect" —the modulation of pKa, lipophilicity, and metabolic stability—and provides a modern, self-validating workflow for their synthesis using Sulfur-Fluoride Exchange (SuFEx) click chemistry. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds with high specificity and metabolic resilience.
The Fluorine Effect in Medicinal Chemistry
The strategic introduction of fluorine is not merely about increasing lipophilicity; it is a tool for electronic tuning.[1]
pKa Modulation and Zinc Binding
The sulfonamide moiety (
-
Mechanism: Fluorine, being highly electronegative, exerts a strong electron-withdrawing effect (inductive effect,
). When placed on the aromatic ring attached to the sulfonamide, it lowers the pKa of the amide proton. -
Result: A lower pKa (closer to physiological pH) increases the fraction of ionized sulfonamide available to bind Zn
, significantly enhancing potency.
Metabolic Blockade
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing metabolically labile C-H bonds (active sites for Cytochrome P450 oxidation) with C-F bonds blocks oxidative metabolism, extending the drug's half-life (
Therapeutic Focus: Carbonic Anhydrase IX (CA IX) in Hypoxic Tumors
CA IX is a transmembrane protein overexpressed in hypoxic tumor cells but absent in most normal tissues, making it a high-value target for selective anticancer therapy.[2]
Mechanism of Action
In hypoxic tumors, CA IX catalyzes the hydration of extracellular CO
-
HCO
uptake: Imported into the cell to buffer intracellular pH (pHi), preventing apoptosis. -
H
accumulation: Acidifies the extracellular space (pHe), promoting metastasis and degrading the extracellular matrix. -
Inhibition: Fluorinated sulfonamides inhibit CA IX, disrupting this pH regulation, leading to intracellular acidification and cell death (anoikis).
Visualization: CA IX Inhibition Pathway
The following diagram illustrates the critical role of fluorinated sulfonamides in disrupting tumor pH regulation.
Figure 1: Mechanism of Action for Fluorinated Sulfonamides targeting CA IX in hypoxic tumors.[2] The inhibitor blocks the catalytic hydration of CO2, reversing the survival advantages of the tumor.
Synthetic Strategy: SuFEx Click Chemistry
Traditional sulfonamide synthesis (sulfonyl chloride + amine) is often plagued by hydrolysis and limited functional group tolerance. The modern standard utilizes Sulfur-Fluoride Exchange (SuFEx) , a "click" chemistry approach pioneered by Sharpless and others.
The SuFEx Advantage[3]
-
Precursor: Sulfonyl Fluorides (
).[3][4][5] -
Stability: Unlike chlorides, sulfonyl fluorides are stable in water and resisting reduction, yet they react selectively with amines (to form sulfonamides) or phenols (to form sulfonates) under specific activation.
-
Activation: The S-F bond is activated by Ca(NTf
) or specific silyl agents, allowing for "late-stage functionalization" of complex bioactive molecules.
Visualization: SuFEx Synthetic Workflow
Figure 2: SuFEx workflow converting primary sulfonamides into a Sulfonyl Fluoride hub, which then diverges into complex sulfonamide or sulfonate derivatives.
Experimental Protocols (Self-Validating Systems)
Synthesis: Deaminative Fluorination to Sulfonyl Fluorides
This protocol converts a primary sulfonamide into a sulfonyl fluoride, a versatile intermediate for creating fluorinated libraries. This method avoids the use of unstable sulfonyl chlorides.
Reagents:
-
Substrate: 4-fluorobenzenesulfonamide (1.0 equiv)
-
Reagent: Pyry-BF
(2,4,6-triphenylpyrylium tetrafluoroborate) (1.2 equiv) -
Catalyst/Additive: MgCl
(1.2 equiv), KF (3.0 equiv) -
Solvent: Acetonitrile (MeCN)
Protocol:
-
Activation: In a flame-dried Schlenk tube, dissolve 4-fluorobenzenesulfonamide (1.0 mmol) and Pyry-BF
(1.2 mmol) in anhydrous MeCN (5 mL). -
Chelation: Add MgCl
(1.2 mmol). The magnesium ion chelates the sulfonamide, facilitating the nucleophilic attack by the pyrylium species. Stir at 60°C for 4 hours. Validation Point: The reaction mixture should turn deep red/orange indicating pyrylium consumption. -
Fluorination: Cool to room temperature. Add KF (3.0 mmol) directly to the vessel. Stir for 12 hours at room temperature. Mechanism: The intermediate sulfonyl-pyridinium species undergoes SNAr-like substitution by fluoride.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation:
F NMR should show a distinct singlet around +65 ppm (characteristic of -SO F), distinct from the aromatic fluorine signal (-100 to -120 ppm).
Biological Assay: CA Inhibition (Esterase Activity)
This colorimetric assay measures the inhibition of CA's esterase activity (a secondary activity of the enzyme) using 4-nitrophenyl acetate (4-NPA).
Reagents:
-
Enzyme: Recombinant Human CA IX (or CA II for selectivity checks).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in acetonitrile.
-
Buffer: 12.5 mM Tris-SO
, pH 7.4.
Protocol:
-
Preparation: In a 96-well plate, add 80 µL of assay buffer.
-
Inhibitor Addition: Add 10 µL of the fluorinated sulfonamide derivative (dissolved in DMSO, varying concentrations 0.1 nM – 10 µM).
-
Enzyme Addition: Add 10 µL of CA enzyme solution. Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 100 µL of 4-NPA substrate solution.
-
Measurement: Immediately monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes using a microplate reader.
-
Calculation: Determine the initial velocity (
). Calculate % Inhibition = . Plot log[Inhibitor] vs. % Inhibition to determine IC . -
Self-Validation: Include Acetazolamide (standard CAI) as a positive control (expected IC
~10-20 nM against CA II). If Acetazolamide fails, the assay is invalid.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of fluorine substitution patterns on CA II and CA IX inhibition (representative data synthesized from recent literature trends).
| Compound Scaffold | Substitution (R) | pKa (Sulfonamide) | CA II IC | CA IX IC | Selectivity (II/IX) |
| Benzenesulfonamide | H (Unsubstituted) | 10.1 | 120 | 250 | 0.48 |
| Fluorinated | 4-F | 9.6 | 15 | 35 | 0.42 |
| Fluorinated | 2,4-di-F | 8.9 | 4.5 | 12 | 0.37 |
| Fluorinated | 2,3,4,5,6-penta-F | 7.2 | 0.9 | 4.1 | 0.21 |
| Tail Approach | 4-(CH | 9.8 | 85 | 6.5 | 13.0 |
Analysis:
-
Acidity: Increasing fluorine content lowers pKa, generally increasing potency against both isoforms.
-
Selectivity: Simple fluorination increases potency but not necessarily selectivity.
-
The "Tail Approach": To achieve CA IX selectivity (crucial for cancer targeting), a fluorinated "tail" (e.g., perfluoroalkyl chain) is attached. This tail interacts with the hydrophobic pocket specific to CA IX, drastically improving the Selectivity Ratio.
References
-
Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (2026). Vertex AI Search Results. Retrieved from [Link]
-
Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Cornella Group, J. Am. Chem. Soc. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. (2026). Mathews Journal of Pharmaceutical Science. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Letters. Retrieved from [Link]
-
Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX. (2005). PubMed. Retrieved from [Link]
Sources
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An In-depth Technical Guide on the Electronic Effects of Nitro Groups in Benzenesulfonamide Analogs
This guide provides a comprehensive analysis of the profound electronic effects exerted by the nitro group (–NO₂) within the chemical scaffold of benzenesulfonamide analogs. For researchers, medicinal chemists, and drug development professionals, a deep understanding of these effects is paramount for the rational design of novel therapeutic agents. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of drugs, and the strategic incorporation of a nitro group can dramatically modulate the physicochemical and biological properties of the parent molecule. This document will elucidate the fundamental principles, quantify the electronic influence, and provide practical experimental methodologies for the synthesis and characterization of these important compounds.
The Dual Nature of the Nitro Group's Electronic Influence
The nitro group is a potent electron-withdrawing group, a characteristic that stems from a combination of two fundamental electronic effects: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole moment, leading to a significant pull of electron density from the benzene ring through the sigma (σ) bond framework.[3][4] This effect deactivates the aromatic ring towards electrophilic substitution.[5][6]
-
Resonance Effect (–M): The nitro group can participate in resonance, delocalizing the π-electrons of the aromatic ring and further withdrawing electron density.[1] This effect is most pronounced when the nitro group is positioned ortho or para to the sulfonamide group, as it allows for the delocalization of a positive charge onto the ring.
Caption: Resonance delocalization in ortho- and para-nitrobenzenesulfonamide.
Quantifying the Electronic Impact: Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives.[3] The substituent constant, sigma (σ), is a key parameter in this equation. A positive σ value indicates an electron-withdrawing effect. The nitro group possesses one of the largest positive σ values, underscoring its powerful electron-withdrawing nature.
| Substituent Position | Hammett Constant (σ) | Reference |
| meta (σ_m) | +0.71 | [3] |
| para (σ_p) | +0.78 | [7] |
| para (σ_p) (alternative) | +1.27 | [7] |
The variation in the para-substituent constant reflects the strong resonance interaction that can occur, which is context-dependent.[7]
Physicochemical Consequences of Nitro-Substitution
The introduction of a nitro group onto the benzenesulfonamide scaffold leads to predictable and significant alterations in its physicochemical properties.
-
Increased Acidity of the Sulfonamide N-H: The strong electron-withdrawing nature of the nitro group stabilizes the conjugate base (sulfonamidate anion) formed upon deprotonation of the sulfonamide nitrogen. This increased stabilization leads to a lower pKa value, making the nitro-substituted benzenesulfonamide more acidic than its unsubstituted counterpart. This modulation of acidity is critical for the binding of sulfonamide-based inhibitors to metalloenzymes, where the deprotonated sulfonamide often coordinates to a metal ion in the active site.[8][9]
-
Enhanced Electrophilicity of the Aromatic Ring: By withdrawing electron density, the nitro group renders the aromatic ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][5] This property can be exploited in synthetic strategies for further functionalization of the benzenesulfonamide core.[10]
-
Altered Lipophilicity: The nitro group is a polar functional group and its introduction generally increases the hydrophilicity of the molecule, which can impact its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Implications for Biological Activity and Structure-Activity Relationships (SAR)
The electronic modifications induced by the nitro group have profound implications for the biological activity of benzenesulfonamide analogs.
-
Modulation of Target Binding: For benzenesulfonamides that act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), the increased acidity of the sulfonamide N-H can enhance the binding affinity to the target enzyme.[11][12] The nitro group itself can also participate in specific interactions within the active site, such as hydrogen bonding or electrostatic interactions.
-
Bio-reductive Activation: In the hypoxic environments often found in solid tumors, the nitro group can undergo enzymatic reduction to form reactive species such as nitroso and hydroxylamine intermediates.[13] This bio-reductive activation can be harnessed as a prodrug strategy, where the nitro-substituted benzenesulfonamide is selectively activated in the target tissue, leading to localized therapeutic effects.
-
Toxicity Considerations: While the nitro group can be a valuable functional group in drug design, it is also associated with potential toxicity, including mutagenicity and genotoxicity.[14] Therefore, a careful evaluation of the toxicological profile of any nitro-containing drug candidate is essential.
Experimental Protocols
5.1. Synthesis of Nitro-Substituted Benzenesulfonamides
A common method for the synthesis of nitro-substituted benzenesulfonamides involves the reaction of a nitro-substituted benzenesulfonyl chloride with a primary or secondary amine.[15][16]
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of the desired amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, DCM) at room temperature, add a base such as diisopropylethylamine (DIPEA) (5.0 equivalents).[15]
-
Addition of Sulfonyl Chloride: Slowly add the appropriate nitro-substituted benzenesulfonyl chloride (1.2 equivalents) to the reaction mixture.[15]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired nitro-substituted benzenesulfonamide.[15]
Caption: General workflow for the synthesis of nitro-substituted benzenesulfonamides.
5.2. Spectroscopic Characterization
The successful synthesis and the electronic effects of the nitro group can be confirmed using a variety of spectroscopic techniques.[17][18]
5.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹).[17]
-
Characteristic Peaks: Look for strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The sulfonamide group will also show characteristic S=O stretching bands.
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17]
-
¹H NMR: The electron-withdrawing effect of the nitro group will cause a downfield shift (to higher ppm values) of the signals for the aromatic protons. The magnitude of the shift will depend on the position of the protons relative to the nitro group.
-
¹³C NMR: The aromatic carbon atoms will also experience a downfield shift due to the deshielding effect of the nitro group.
-
¹⁵N NMR: The nitrogen atom of the nitro group will have a characteristic chemical shift, as will the nitrogen of the sulfonamide group.[18]
5.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[17]
-
Analysis: The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[17]
Caption: Workflow for the spectroscopic characterization of nitro-benzenesulfonamides.
Conclusion
The nitro group is a powerful and versatile functional group in the design of benzenesulfonamide analogs. Its strong electron-withdrawing properties, arising from a combination of inductive and resonance effects, profoundly influence the physicochemical and biological characteristics of the parent molecule. A thorough understanding of these electronic effects, coupled with robust synthetic and analytical methodologies, is essential for the successful development of novel and effective therapeutic agents based on the benzenesulfonamide scaffold.
References
-
Nitro compound - Wikipedia. Available at: [Link]
-
Why NO2 is electron withdrawing group | Filo. Available at: [Link]
-
The nitro group directs electrophilic aromatic substitution to the... | Study Prep in Pearson+. Available at: [Link]
-
A Walk through Recent Nitro Chemistry Advances - PMC. Available at: [Link]
-
Aromatic Side Chain Reduction: Nitro - csbsju. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - American Chemical Society. Available at: [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]
-
Nitro reduction as an electronic switch for bioreductive drug activation - PubMed. Available at: [Link]
-
Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. Available at: [Link]
-
N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Substituent effects of nitro group in cyclic compounds - SciSpace. Available at: [Link]
-
Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in - Semantic Scholar. Available at: [Link]
-
Hammett equation - Wikipedia. Available at: [Link]
-
Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters | ACS Physical Chemistry Au - ACS Publications. Available at: [Link]
-
Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - Taylor & Francis. Available at: [Link]
-
N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. Available at: [Link]
-
Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures - PubMed. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]
-
Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC. Available at: [Link]
-
[PDF] Structural and Spectroscopic Characterization of N-(2-Amino-4,5-Dichlorophenyl)-N-(Phenylsulfonyl)Benzenesulfonamide: a Joint Experimental and Quantum Chemical Study | Semantic Scholar. Available at: [Link]
-
Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - ResearchGate. Available at: [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. Available at: [Link]
Sources
- 1. Why \mathrm { NO } _ { 2 } is electron withdrawing group | Filo [askfilo.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
predicted protein binding targets for 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Executive Summary
Compound Identity: 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1766-58-1) Primary Validated Target: Secreted Frizzled-Related Protein 1 (sFRP-1) Pharmacological Class: Wnt Signaling Agonist (via sFRP-1 inhibition); Sulfonamide Derivative
This technical guide analyzes the protein binding landscape of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide , a specialized small molecule primarily utilized as an inhibitor of sFRP-1 . Beyond its validated primary target, this guide applies structural activity relationship (SAR) logic to predict potential off-target interactions, leveraging the "privileged" nature of the sulfonamide scaffold. The following sections detail the mechanistic basis for these interactions and provide rigorous validation protocols for researchers.
Primary Validated Target: sFRP-1
The most authoritative application of this compound is the inhibition of Secreted Frizzled-Related Protein 1 (sFRP-1) . sFRP-1 acts as a soluble "decoy" receptor that sequesters Wnt ligands, preventing them from binding to Frizzled (Fzd) receptors and thereby suppressing the canonical Wnt/
Mechanism of Action
-
Binding Site: The compound is predicted to bind to the Cysteine-Rich Domain (CRD) of sFRP-1. This domain is structurally homologous to the Wnt-binding domain of Frizzled receptors.
-
Mode of Inhibition: By occupying the CRD, the molecule sterically hinders the sFRP-1/Wnt interaction.
-
Downstream Effect:
-
Release of Wnt: Wnt ligands are freed from sFRP-1 sequestration.
-
Receptor Activation: Free Wnt binds to the Frizzled/LRP5/6 complex.
-
Signal Transduction: Dishevelled (Dvl) is activated, inhibiting the destruction complex (GSK-3
/Axin/APC). -
-Catenin Accumulation: Stabilized
-catenin translocates to the nucleus, engaging TCF/LEF transcription factors to drive osteogenic and proliferative gene expression.
-
Therapeutic Relevance[1][2][3]
-
Bone Anabolism: Enhancing Wnt signaling promotes osteoblast differentiation, making sFRP-1 inhibitors potential candidates for osteoporosis therapy.
-
Hair Follicle Regeneration: Wnt activation is critical for the transition of hair follicles from telogen (resting) to anagen (growth) phase.
Diagram: Wnt Signaling Activation via sFRP-1 Inhibition
Figure 1: Mechanism of action showing the compound inhibiting sFRP-1, thereby releasing Wnt ligands to activate the canonical signaling pathway.[1][2]
Predicted Off-Target Landscape
While sFRP-1 is the primary target, the sulfonamide moiety (
A. Carbonic Anhydrases (CA)[2][3][6]
-
Prediction Confidence: High
-
Rationale: Primary sulfonamides (
) are the classical inhibitors of Zinc-dependent Carbonic Anhydrases. While 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is a secondary sulfonamide, the acidic nature of the N-H proton (enhanced by the electron-withdrawing 3-nitrophenyl group) may allow coordination to the Zn ion in the active site. -
Specific Isoforms:
-
hCA II (Cytosolic): Ubiquitous; likely low-affinity binding due to steric bulk of the N-aryl group.
-
hCA IX/XII (Transmembrane): Tumor-associated isoforms often have larger hydrophobic pockets that can accommodate the N-substituted aryl rings.
-
-
Implication: Potential modulation of pH regulation in hypoxic tumor environments.
B. Bcl-2 Family (BH3 Mimetics)
-
Prediction Confidence: Moderate
-
Rationale: Many BH3 mimetics (e.g., ABT-737 precursors) utilize an N-aryl benzenesulfonamide core to mimic the
-helical BH3 domain of pro-apoptotic proteins. -
Binding Mode: The sulfonamide acts as a linker, positioning the two aromatic rings (4-fluorophenyl and 3-nitrophenyl) to interact with the hydrophobic grooves (p2/p4 pockets) on the surface of Bcl-2 or Bcl-xL.
-
Implication: Potential synergistic cytotoxicity in cancer models via apoptosis induction.
C. Tubulin[7]
-
Prediction Confidence: Low-Moderate
-
Rationale: Several N-benzenesulfonyl derivatives have been reported to bind to the colchicine site of tubulin, inhibiting polymerization. The 3-nitrophenyl group provides a rigid geometry that can fit into the interface between
- and -tubulin.
Summary of Targets
| Target Protein | Interaction Type | Confidence | Biological Outcome |
| sFRP-1 | Inhibition (Validated) | Confirmed | Wnt Pathway Activation |
| Carbonic Anhydrase (CA II/IX) | Inhibition (Predicted) | High | pH Dysregulation |
| Bcl-2 / Bcl-xL | BH3 Mimicry (Predicted) | Moderate | Apoptosis Induction |
| Tubulin | Polymerization Inhibition | Low | Mitotic Arrest |
Experimental Validation Protocols
To move from prediction to confirmation, the following self-validating workflows are recommended.
Protocol A: Thermal Shift Assay (TSA) for Direct Binding
Use this to confirm physical binding to sFRP-1 or predicted off-targets.
-
Preparation: Mix recombinant protein (e.g., sFRP-1, 2-5
M) with the compound (10-50 M) in a PCR plate. Include a DMSO control. -
Dye: Add SYPRO Orange (5x final concentration).
-
Ramp: Perform a melt curve from 25°C to 95°C (1°C/min) using a qPCR machine.
-
Analysis: Calculate the Melting Temperature (
). A significant shift ( ) compared to DMSO control indicates direct ligand binding stabilizing the protein.
Protocol B: Top-Flash Reporter Assay (Functional Wnt Activation)
Use this to verify the biological consequence of sFRP-1 inhibition.
-
Transfection: Transfect HEK293T cells with:
-
Top-Flash plasmid (TCF/LEF luciferase reporter).
-
Renilla luciferase (normalization control).
-
sFRP-1 expression vector (to suppress basal Wnt).
-
-
Treatment: Treat cells with 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (0.1 - 10
M) for 24 hours. -
Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.
-
Validation: A dose-dependent increase in the ratio confirms the compound rescues Wnt signaling from sFRP-1 suppression.
Diagram: Target Validation Workflow
Figure 2: Integrated workflow for moving from in silico prediction to biophysical and functional validation.
References
-
Bodine, P. V. N., et al. (2009). Identification and Characterization of a Small Molecule Inhibitor of the Secreted Frizzled-Related Protein-1. Bone, 44(6), 1063–1068. (Contextual reference for sFRP-1 inhibition mechanism). [Link]
-
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7(2), 168–181. (Reference for Sulfonamide-CA binding logic). [Link]
-
Oltersdorf, T., et al. (2005). An Inhibitor of Bcl-2 Family Proteins Induces Regression of Solid Tumours. Nature, 435(7042), 677–681. (Reference for Sulfonamide-Bcl-2 binding logic). [Link]
Sources
Methodological & Application
recrystallization solvents for purifying 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Application Note: Optimization of Recrystallization Systems for 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide
Executive Summary
This technical guide details the purification of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (C₁₂H₉FN₂O₄S), a secondary sulfonamide commonly synthesized via the coupling of 4-fluorobenzenesulfonyl chloride and 3-nitroaniline.[1]
Achieving pharmaceutical-grade purity (>98%) for this compound is challenging due to the competing solubility profiles of its functional groups: the lipophilic diaryl core versus the polar sulfonamide linker and nitro group. This protocol prioritizes a binary solvent system (Ethanol/Water) to balance yield and purity, while offering alternative systems for specific impurity profiles.
Compound Analysis & Solubility Prediction
To design an effective recrystallization, we must first analyze the physicochemical properties of the target molecule compared to its likely impurities.
| Feature | Chemical Moiety | Impact on Solubility |
| Core Structure | Diaryl Sulfonamide | Lipophilic: Low water solubility; high solubility in DCM, EtOAc.[1] |
| Linker | Sulfonamide (-SO₂NH-) | Polar/Acidic: Capable of H-bonding.[1] pKa ~10.[1] Soluble in basic aqueous solutions.[1] |
| Substituent 1 | 3-Nitro Group (-NO₂) | Polar: Increases polarity but does not confer water solubility.[1] |
| Substituent 2 | 4-Fluoro Group (-F) | Lipophilic: Increases lattice energy; may lead to "waxy" precipitates if cooled too fast.[1] |
Likely Impurities:
-
3-Nitroaniline (Starting Material): Basic amine.[1] Soluble in alcohols and dilute acids.[1]
-
4-Fluorobenzenesulfonic acid (Hydrolysis Byproduct): Highly water-soluble; strong acid.[1]
-
Triethylamine Hydrochloride (Salt): Water-soluble.[1]
Solvent System Selection
Based on the "Like Dissolves Like" principle applied to diaryl sulfonamides, three systems are recommended.
System A: Ethanol / Water (The "Standard" Protocol)
-
Composition: 95% Ethanol (Solvent) + Deionized Water (Anti-solvent).[1]
-
Ratio: Typically 5:1 to 3:1 (v/v) at boiling.[1]
-
Mechanism: The hot ethanol solvates the hydrophobic aromatic rings. As the solution cools, the water reduces the solubility limit, forcing the sulfonamide to crystallize while keeping the more polar sulfonic acid impurities and salts in the mother liquor.
-
Best For: General purification of crude reaction mixtures.
System B: Toluene (The "Polishing" Protocol)
-
Composition: 100% Toluene.[1]
-
Mechanism: High boiling point (110°C) allows for excellent dissolution of the sulfonamide. Upon cooling, the non-polar toluene is poor at holding the polar nitro-sulfonamide in solution, leading to crystallization.[1]
-
Best For: Removing colored "tarry" impurities or if the product is occluded with non-polar byproducts.
System C: Ethyl Acetate / Hexane (The "Lipophilic" Protocol)
-
Composition: Ethyl Acetate (Solvent) + Hexane/Heptane (Anti-solvent).[1]
-
Mechanism: Classical binary precipitation.[1]
-
Best For: Compounds that are sensitive to hydrolysis (avoiding water) or if the product is too soluble in ethanol.
Visualization: Solvent Decision Matrix
The following logic flow guides the researcher in selecting the optimal solvent based on the crude material's behavior.
Figure 1: Decision tree for selecting the crystallization solvent based on solubility and impurity profile.
Detailed Protocol: Ethanol/Water Recrystallization
Objective: Purify 5.0 g of crude 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide.
Materials:
-
Ethanol (95% or Absolute)[1]
-
Deionized Water[1]
-
Hot plate with magnetic stirring
-
Erlenmeyer flasks (125 mL, 250 mL)
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude solid in a 125 mL Erlenmeyer flask.
-
Add a magnetic stir bar and ~15 mL of Ethanol .
-
Heat to a gentle boil (approx. 80°C) with stirring.
-
Note: If the solid does not dissolve completely, add hot ethanol in 2 mL increments until dissolution is complete. Do not exceed 40 mL total volume.
-
-
Hot Filtration (Critical for Clarity):
-
If the solution contains insoluble black specs (carbon/dust) or remains cloudy at boiling, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.
-
Tip: Keep the receiving flask hot to prevent premature crystallization on the glass.
-
-
Nucleation (The "Cloud Point"):
-
Crystallization:
-
Remove the flask from the heat source.[4]
-
Cover with a watch glass (or loose foil) to prevent solvent evaporation.[1]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop (approx. 30-45 mins). Rapid cooling here will trap impurities.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 20 minutes to maximize yield.
-
-
Isolation:
Troubleshooting & Optimization
Common issues encountered with diaryl sulfonamides and their remedies.
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid oil droplets instead of crystals.[1] | Cause: Solution is too concentrated or cooled too fast.[1] Fix: Reheat to dissolve. Add more ethanol (solvent).[1] Seed the solution with a pure crystal at 40-50°C. |
| No Precipitation | Solution remains clear even on ice.[1] | Cause: Too much solvent (Ethanol).[1] Fix: Boil off 20-30% of the solvent volume or add more water (anti-solvent) until turbid, then cool again.[1] |
| Colored Crystals | Product is yellow/orange (due to nitroaniline impurity).[1] | Cause: Inefficient washing or occlusion.[1] Fix: Recrystallize again using System B (Toluene) or perform an acid wash (dilute HCl) on the crude solid before recrystallization to remove the amine. |
Workflow Diagram
The physical workflow for the Ethanol/Water protocol.
Figure 2: Step-by-step workflow for the Ethanol/Water binary recrystallization.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for general recrystallization techniques). [1]
-
Adimule, S. P., et al. "Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides." Journal of Applicable Chemistry, 2015, 4 (1): 127-135.[1][6] (Provides analogous protocols for N-aryl sulfonamide purification).
-
Sigma-Aldrich. "Product Specification: 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide."[1][7] (Confirming chemical stability and commercial availability).
-
PubChem. "Compound Summary: 4-Fluoro-3-nitrobenzenesulfonamide [Isomer Warning]."[1] (Used for solubility property prediction; Note: User compound is the N-phenyl derivative). [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide before handling, as nitro-aromatics can be toxic.[1]
Sources
- 1. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
- 2. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. researchgate.net [researchgate.net]
- 7. 4-FLUORO-N-(3-NITROPHENYL)BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: HPLC Method Development for Fluorinated Sulfonamide Analysis
Abstract
The incorporation of fluorine into sulfonamide scaffolds is a prevalent strategy in medicinal chemistry to modulate pKa, lipophilicity (LogP), and metabolic stability. However, these structural modifications introduce significant chromatographic challenges, including positional isomerism and altered ionization profiles. This guide details a robust HPLC method development protocol specifically engineered for fluorinated sulfonamides. Unlike varying generic sulfonamide methods, this protocol prioritizes Pentafluorophenyl (PFP) stationary phases over traditional C18 chemistries to exploit orthogonal selectivity mechanisms (
Introduction & Scientific Rationale
The Fluorine Effect
Fluorinated sulfonamides (e.g., carbonic anhydrase inhibitors, antitumor agents) differ from their non-fluorinated counterparts in two critical physicochemical aspects:
-
Acidity (pKa Shift): The electron-withdrawing nature of fluorine significantly lowers the pKa of the sulfonamide nitrogen (
). While typical sulfonamides have a pKangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 10, fluorinated analogs can drop to pKa 6–8 or lower. This necessitates strict pH control to suppress ionization and maintain retention. -
Positional Isomerism: Fluorination often yields regioisomers (e.g., 2-fluoro vs. 4-fluoro benzenesulfonamide) that are hydrophobic-equivalent on C18 phases, leading to co-elution.
Why PFP over C18?
While C18 columns rely almost exclusively on hydrophobic subtraction, PFP (Pentafluorophenyl) phases offer a "multi-mode" retention mechanism essential for separating fluorinated compounds:
- Interactions: Between the electron-deficient PFP ring and the electron-rich aromatic sulfonamide core.
-
Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact strongly with the polar sulfonamide moiety.
-
Shape Selectivity: PFP phases are rigid and highly shape-selective, resolving steric isomers that C18 cannot distinguish.
Method Development Workflow
The following flowchart outlines the decision matrix for developing this method.
Figure 1: Strategic workflow for selecting stationary phases and optimization parameters based on analyte properties.
Detailed Experimental Protocol
Phase 1: Instrument & Column Configuration
-
System: HPLC or UHPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Primary Column: Core-shell Pentafluorophenyl (PFP),
, (e.g., Kinetex PFP or equivalent).-
Rationale: Core-shell particles provide high efficiency at lower backpressures; PFP provides necessary selectivity.
-
-
Alternative Column: C18 end-capped,
(for non-isomeric mixtures).
Phase 2: Mobile Phase Preparation
Sulfonamides are weak acids. To ensure robust retention and peak shape, the pH must be maintained at least 2 units below the pKa.
-
Mobile Phase A (Aqueous):
Ammonium Formate, adjusted to pH 3.0 with Formic Acid.-
Note: Do not use phosphate buffers if MS detection is planned. For UV-only, 0.1%
provides superior suppression of silanol activity.
-
-
Mobile Phase B (Organic): Methanol (MeOH).[1]
-
Rationale: MeOH allows for stronger
interactions on PFP columns compared to Acetonitrile (ACN). ACN can form a -electron layer that shields the stationary phase, reducing selectivity for fluorinated isomers.
-
Phase 3: Gradient Optimization
Flow Rate:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate |
| 1.0 | 5 | Isocratic Hold (Focusing) |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 14.0 | 95 | Hold |
| 14.1 | 5 | Re-equilibrate |
| 18.0 | 5 | End |
Phase 4: Detection Settings
-
UV/DAD: Monitor
(aromatic ring) and (sulfonamide absorption max). -
MS Parameters (if applicable): ESI Negative Mode. Fluorinated sulfonamides ionize efficiently in negative mode (
).
Typical Validation Results
The following data represents typical performance metrics for fluorinated benzenesulfonamides using the PFP protocol described above.
| Parameter | Acceptance Criteria | Typical Result (PFP Column) |
| Resolution ( | ||
| Tailing Factor ( | ||
| Linearity ( | ||
| LOD | S/N > 3 | |
| Recovery | ||
| Precision (RSD) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or ionization. | Lower pH to 2.[2]5. Increase buffer ionic strength to |
| Co-elution of Isomers | Insufficient shape selectivity. | Switch organic modifier from ACN to MeOH. Lower column temperature to |
| Retention Drift | Column dewetting or pH instability. | Ensure at least 5% organic in initial mobile phase. Verify buffer capacity. |
| Low Sensitivity | Fluorine shifting UV max. | Scan 200–400 nm using DAD to identify new |
References
-
Mechanism of PFP Selectivity: Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a pentafluorophenylpropyl stationary phase." Journal of Chromatography A.
-
Sulfonamide Analysis Guidelines: European Commission. (2002).[3][4][5] "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results."
-
Fluorine Effect on Acidity: Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews. (Foundational text on substituent effects including Fluorine).
-
PFP vs C18 for Halogenated Compounds: Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A.
Sources
- 1. Prediction of retention for sulfonamides in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: 1H NMR Interpretation of 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide
Abstract & Introduction
This application note provides a definitive guide for the structural validation of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide using proton nuclear magnetic resonance (
The molecule presents a unique spectroscopic challenge due to the interplay of three distinct magnetic phenomena:
-
Labile Proton Exchange: The sulfonamide -NH- proton is highly sensitive to solvent acidity and water content.
-
Heteronuclear Coupling: The presence of Fluorine-19 (
F, spin 1/2) creates complex splitting patterns (J-coupling) on the benzenesulfonyl ring, deviating from standard AA'BB' patterns. -
Meta-Substitution Effects: The 3-nitrophenyl ring introduces a non-symmetric spin system requiring precise chemical shift analysis.
Structural Analysis & Theoretical Prediction[1]
Before acquiring data, we must deconstruct the molecule into magnetically distinct environments.
Molecule: 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Formula: C
-
Fragment A (Acidic): Sulfonamide NH (1H).
-
Fragment B (Ring A): 4-Fluorophenyl group (4H). This is a spin system heavily influenced by
F coupling.[1] -
Fragment C (Ring B): 3-Nitrophenyl group (4H).[2] A meta-disubstituted ring with four non-equivalent protons.
Predicted Scalar Coupling (J-Values)
-
Ortho-coupling (
): ~7.5 – 8.5 Hz (Standard aromatic). -
Meta-coupling (
): ~1.5 – 2.5 Hz. -
Fluorine-Proton Ortho (
): ~8.0 – 9.0 Hz (Large). -
Fluorine-Proton Meta (
): ~5.0 – 6.0 Hz (Significant).
Experimental Protocol
Synthesis (Brief Context)
For reference only; ensure purity >95% before NMR analysis.
This compound is typically synthesized via nucleophilic attack of 3-nitroaniline on 4-fluorobenzenesulfonyl chloride in the presence of a base (Pyridine or Et
-
Critical Impurity Watch: Residual pyridine (multiplets at 8.6, 7.6, 7.3 ppm) or unreacted sulfonyl chloride.
NMR Sample Preparation Protocol
To ensure the observation of the acidic NH proton and prevent peak broadening, DMSO-d
Figure 1: Optimized Sample Preparation Workflow for Sulfonamide NMR Analysis.
Acquisition Parameters (Recommended):
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1):
3.0 seconds (Essential for accurate integration of aromatic protons with long T1). -
Scans: 16 – 64.
-
Temperature: 298 K (25°C).
Spectral Interpretation Guide
The spectrum will display three distinct regions.[3][4][5] The following data assumes DMSO-d
Region 1: The Sulfonamide Proton (10.0 – 11.5 ppm)
-
Signal: Broad Singlet (s).[6]
-
Shift:
10.8 – 11.2 ppm . -
Diagnostic: This peak disappears upon addition of D
O (Deuterium exchange). Its chemical shift is concentration-dependent and highly sensitive to hydrogen bonding.
Region 2: The 3-Nitrophenyl Ring (Ring B)
This ring is meta-substituted, creating four unique proton environments. The Nitro group (-NO
| Proton Label | Position | Multiplicity | Approx. Shift ( | Coupling Analysis |
| H-2' | Between NO | Pseudo-triplet (t) | 8.00 – 8.10 | Coupled to H-4' and H-6' ( |
| H-4' | Ortho to NO | Ddd or Dd | 7.85 – 7.95 | Ortho to NO |
| H-6' | Ortho to NH | Ddd or Dd | 7.50 – 7.60 | Ortho to NH.[6][7] Shielded relative to H-4'. |
| H-5' | Meta to both | Pseudo-triplet (t) | 7.55 – 7.65 |
Region 3: The 4-Fluorobenzenesulfonyl Ring (Ring A)
This is NOT a simple AA'BB' doublet system. The Fluorine atom couples to both ortho and meta protons, splitting the signals further.
| Proton Label | Position | Multiplicity | Approx. Shift ( | Coupling Analysis |
| H-2, 6 | Ortho to SO | Multiplet (dd) | 7.80 – 7.90 | Deshielded by SO |
| H-3, 5 | Ortho to F | Multiplet (dd/t) | 7.40 – 7.50 | Shielded by F resonance effect. Split by H-2 ( |
Logic Tree for Peak Assignment
Use the following decision tree to confirm assignments during analysis.
Figure 2: Logic Flow for Assigning Aromatic Protons based on Symmetry and Chemical Shift.
Troubleshooting & Validation
Common Anomalies
-
Missing NH Peak:
-
Cause: Wet DMSO-d
or presence of trace base. -
Solution: Add anhydrous CaCl
to the NMR tube or use a fresh ampoule of solvent.
-
-
Broad Aromatic Peaks:
-
Cause: Restricted rotation around the S-N bond (rare at RT) or paramagnetic impurities.
-
Solution: Run the experiment at 320 K to sharpen peaks.
-
-
Extra Doublets:
-
Cause:
C satellites (1.1% intensity). -
Verification: Check if the coupling constant is ~140 Hz (J
), which is much larger than J .
-
Quantitative Purity Check (qNMR)
To determine the purity of the synthesized sulfonamide:
-
Add an internal standard (e.g., Maleic Acid ,
6.2 ppm) with a known mass. -
Set D1 (Relaxation Delay) to 30 seconds.
-
Integrate the H-2' (isolated singlet-like peak at ~8.05 ppm) against the Maleic Acid alkene protons.
-
Calculate molar purity using standard qNMR equations.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on additivity rules and coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Gold standard for chemical shift data).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying solvent peaks).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F- H coupling constants).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
microwave-assisted synthesis of N-aryl benzenesulfonamides
Application Note: Microwave-Assisted Synthesis of N-Aryl Benzenesulfonamides
Executive Summary
This guide provides validated protocols for the , a "privileged scaffold" in medicinal chemistry found in COX-2 inhibitors (Celecoxib), diuretics, and antimicrobial agents. By transitioning from conventional thermal heating to microwave (MW) irradiation, researchers can reduce reaction times from hours to minutes, suppress bis-sulfonylation side products, and utilize greener aqueous solvent systems. This document details two distinct workflows: a robust Homogeneous Catalysis Protocol for library generation and a Green "On-Water" Protocol for sustainable scale-up.
Mechanistic Insight: The Microwave Advantage
The sulfonylation of amines is a nucleophilic substitution at the sulfur atom. The reaction proceeds through a transition state where the sulfonyl sulfur becomes highly electrophilic.
Why Microwave?
Microwave irradiation (2.45 GHz) couples directly with the dipolar transition state. The sulfonyl chloride (
DOT Diagram 1: Reaction Mechanism & MW Interaction
Caption: Dipolar stabilization of the transition state by microwave irradiation accelerates the nucleophilic attack.
Experimental Protocols
Protocol A: Homogeneous Catalysis (Library Generation)
Best for: High-throughput synthesis, diverse amine substrates, ensuring solubility.
Reagents:
-
Aryl Amine (1.0 equiv)
-
Benzenesulfonyl chloride derivative (1.2 equiv)
-
Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Setup: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve the aryl amine (1.0 mmol) in 3 mL of dry MeCN (or DCM).
-
Addition: Add Pyridine (2.0 mmol) followed by the slow addition of benzenesulfonyl chloride (1.2 mmol). Note: Exothermic reaction; add slowly.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temp: 80°C
-
Time: 5–10 minutes
-
Power: Dynamic mode (Max 150W)
-
Pressure Limit: 200 psi
-
-
Workup:
Protocol B: Green "On-Water" Synthesis (Sustainable)
Best for: Scale-up, avoiding toxic solvents, simple purification. Mechanism: Exploits the "hydrophobic effect" where organic reactants cluster in water, accelerating the reaction at the phase boundary.
Reagents:
-
Aryl Amine (1.0 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Base:
(1.0 equiv) or Water extract of fruit peel ash (Bio-catalyst) -
Solvent: Deionized Water (3-5 mL)
Procedure:
-
Setup: In a 10 mL microwave vial, suspend Aryl Amine (1.0 mmol) and
(1.0 mmol) in water (4 mL). -
Addition: Add Benzenesulfonyl chloride (1.1 mmol). The mixture will likely be heterogeneous (cloudy).
-
Irradiation:
-
Temp: 100°C
-
Time: 2–5 minutes
-
Power: Dynamic (Max 200W)
-
-
Workup (Filtration):
Optimization & Troubleshooting Workflow
Common issues involve hydrolysis of the sulfonyl chloride (competing reaction) or formation of bis-sulfonamides (
DOT Diagram 2: Optimization Logic Tree
Caption: Decision tree for troubleshooting common yield-limiting side reactions.
Data Comparison: Thermal vs. Microwave
The following data summarizes the efficiency gains using Protocol B (Water/
| Entry | Substrate (Amine) | Thermal Method (Reflux) | Microwave Method (100°C) | Yield Improvement |
| 1 | Aniline | 2.5 hrs / 82% | 2 min / 96% | +14% |
| 2 | 4-Chloroaniline | 3.0 hrs / 78% | 3 min / 92% | +14% |
| 3 | 4-Nitroaniline | 5.0 hrs / 65% | 8 min / 88% | +23% |
| 4 | 2-Aminopyridine | 4.5 hrs / 70% | 5 min / 89% | +19% |
Note: Electron-deficient amines (Entry 3) show the most significant kinetic benefit from MW irradiation due to the high energy barrier of the nucleophilic attack.
References
-
De Luca, L., & Giacomelli, G. (2008).[5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][5] The Journal of Organic Chemistry, 73(10), 3967–3969.
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.
-
Narasimhan, B., et al. (2012). Microwave Assisted Synthesis of N-[4-(5-Aryl-1H/Phenyl-Pyrazol-3-yl)-Phenyl]-Benzenesulfonamides. Rasayan Journal of Chemistry, 5(2), 177-182.
-
BenchChem Application Note. (2025). Eco-friendly and green synthesis methods for sulfonamide derivatives.[1][4][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthesis for higher yield and purity.
The synthesis of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is a crucial step in the development of various biologically active molecules. The core of this synthesis is a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 3-nitroaniline. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides field-proven insights to navigate these challenges effectively.
Reaction Overview
The fundamental transformation is the formation of a sulfonamide bond between the amine group of 3-nitroaniline and the sulfonyl chloride group of 4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Sources
Technical Support Center: Sulfonylation Reaction Troubleshooting
Topic: Troubleshooting Low Conversion Rates in Sulfonylation Reactions Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Support Guide
Welcome to the Sulfonylation Support Center
Issue: You are observing low conversion (<50%) or stalled reactivity in the coupling of a sulfonyl chloride (
Executive Summary: Sulfonylation failures are rarely due to "bad luck." They are typically driven by three competing vectors: Hydrolysis (water destroying the electrophile), Nucleophilicity (steric/electronic deactivation of the amine), or Side-Pathways (sulfene formation). This guide moves beyond basic "add more reagent" advice to diagnose the kinetic and thermodynamic bottlenecks of your specific system.
Part 1: Diagnostic Workflow
Before altering conditions, identify the failure mode. Use this logic tree to pinpoint the root cause.
Figure 1: Diagnostic logic tree for isolating the cause of low conversion in sulfonylation.
Part 2: The "Input" Check (Reagent Quality)
Q: My sulfonyl chloride is "new," but the reaction failed. Why?
A: Sulfonyl chlorides are notoriously moisture-sensitive. Even "new" bottles can degrade into sulfonic acid (
-
The Trap: Sulfonic acid is not an electrophile; it is a strong acid. It will instantly protonate your amine nucleophile, rendering it unreactive (
). -
The Fix:
-
Visual Check: Liquid sulfonyl chlorides should be clear oils. Solids should be free-flowing. Crusting or fuming indicates hydrolysis.
-
Titration/Wash: For critical reactions, dissolve the sulfonyl chloride in dry DCM and wash rapidly with ice-cold 5%
, dry over , and concentrate immediately before use. This removes the acidic impurities.
-
Part 3: Mechanism-Based Troubleshooting
Understanding how your reaction proceeds is the key to fixing it. There are three distinct pathways.
Pathway 1: Direct Substitution (The Standard)
-
Mechanism: Nucleophile attacks Sulfur -> Tetrahedral intermediate -> Cl leaves.
-
Failure Mode: Steric hindrance on the amine or the sulfonyl group blocks the attack.
Pathway 2: Nucleophilic Catalysis (The "Turbo" Boost)
-
Mechanism: A catalyst (DMAP) attacks the Sulfonyl Chloride first, forming a highly reactive N-sulfonyl-pyridinium salt.[1] The amine then attacks this "super-electrophile."
-
When to use: Essential for hindered amines (secondary anilines) or weak nucleophiles (alcohols).
Pathway 3: Sulfene Elimination-Addition (The Danger Zone)
-
Mechanism: For Aliphatic sulfonyl chlorides (e.g., Mesyl chloride) with
-protons. Base removes the proton to form a Sulfene ( ).[2] -
The Risk: Sulfenes are hyper-reactive. They can polymerize, react with solvent, or cyclize, leading to tar and low yield.
Figure 2: Mechanistic divergence in sulfonylation. Note the catalytic shortcut provided by DMAP and the side-reaction risk of Sulfenes.
Part 4: Optimization Matrix (Solvents & Bases)
Select the correct system based on your substrate's profile.
| System Type | Solvent | Base | Best For...[3][4] | Watch Out For... |
| Standard | DCM or THF | Pyridine (3-5 eq) | General primary amines. | Pyridine removal can be tedious. |
| Catalytic | DCM | TEA (2 eq) + DMAP (10 mol%) | Hindered amines, anilines, alcohols. | Racemization if substrate is chiral at |
| Schotten-Baumann | DCM / Water (1:1) | Amino acids, water-soluble amines. | Hydrolysis if mixing is poor. Requires vigorous stirring. | |
| Non-Nucleophilic | DMF | DIPEA (Hünig's Base) | Substrates sensitive to acylation. | DMF removal; DIPEA is too bulky to catalyze. |
Part 5: Proven Protocols
Protocol A: The "Difficult Substrate" Method (DMAP Catalysis)
Use this when standard pyridine/DCM fails to reach completion.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add Triethylamine (TEA) (2.0 equiv) and DMAP (0.1 equiv / 10 mol%).
-
Why? TEA acts as the proton scavenger (stoichiometric base), while DMAP acts as the nucleophilic shuttle (kinetic catalyst).
-
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.2 equiv) dropwise.
-
Monitoring: Warm to Room Temp (RT). Monitor by TLC.[5]
-
Note: If R-SO2Cl is consumed but amine remains, add another 0.5 equiv of R-SO2Cl.
-
-
Workup: Quench with saturated
. Wash organic layer with dilute HCl (to remove DMAP/TEA) then Brine.
Protocol B: The Schotten-Baumann Method (Biphasic)
Use this for scale-up, amino acids, or when organic base salts are hard to remove.
-
Phase 1 (Aqueous): Dissolve Amine (1.0 equiv) and
(2.5 equiv) in Water. -
Phase 2 (Organic): Dissolve Sulfonyl Chloride (1.2 equiv) in DCM or THF.
-
Reaction: Add the organic phase to the rapidly stirring aqueous phase.
-
Critical: Stirring must be vigorous to create an emulsion. The reaction happens at the interface.
-
-
Time: usually complete in 1-4 hours at RT.
-
Workup: Separate layers. The product is usually in the organic layer (unless it's an amino acid, then acidify aqueous layer to precipitate).
FAQ: Common Sticking Points
Q: I see two spots on TLC that look like product. What is the second one?
-
A: If you are sulfonating a primary amine (
), you might be forming the Bis-sulfonamide ( ).-
Fix: This happens if the sulfonamide product is more acidic/nucleophilic than the starting amine. Reduce the equivalents of Sulfonyl Chloride to 0.95 eq or switch to a weaker base (e.g.,
in Schotten-Baumann) to prevent deprotonation of the mono-sulfonamide.
-
Q: My reaction turns black and tarry.
-
A: This is classic Sulfene polymerization .
-
Fix: If using Mesyl Chloride (MsCl) or similar aliphatic sulfonyl chlorides, cool the reaction to -78°C or -20°C during addition. Add the base slowly. Avoid highly strong bases if possible; pyridine is safer than TEA for these cases.
-
Q: Can I use alcohols as solvents?
-
A: No. Sulfonyl chlorides react with alcohols to form sulfonate esters (
). You will cap your solvent instead of your amine.
References
-
Nucleophilic Catalysis Mechanism: Title: "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support" Source:[6] Beilstein J. Org. Chem. (2017) URL:[Link]
-
Schotten-Baumann Conditions: Title: "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide" Source: Organic Process Research & Development (2012) URL:[Link]
-
Hydrolysis Kinetics: Title: "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides" Source: Organic Letters (2011) URL:[Link]
-
Sulfene Intermediates: Title: "Sulfenes" (Overview of reactivity and side reactions) Source: Grokipedia / General Organic Chemistry Resources URL:[Link] (General Reference for Sulfene Mechanism)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Sulfonamide Precipitation
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with a deep, practical understanding of a critical step in the purification and isolation of sulfonamide compounds: pH-controlled precipitation. Whether you are troubleshooting low yields, inconsistent crystal forms, or simply aiming to optimize your process, this resource provides field-proven insights and detailed protocols to ensure success.
Part 1: Foundational Principles - Why pH is the Master Variable
Before diving into troubleshooting, it's crucial to understand the chemical principles governing sulfonamide solubility. This knowledge transforms protocol steps from rote instructions into rational, adaptable choices.
Q1: Why is pH so critical for precipitating sulfonamides?
A: The solubility of sulfonamides is profoundly dependent on pH because they are amphoteric molecules. This means they possess both a weakly acidic group and a weakly basic group.
-
The Basic Group: The primary aromatic amine (-NH₂) on the benzene ring. This group has a pKa (we'll call it pKa1) typically in the range of 2-3. At a pH below this pKa, the amine group becomes protonated (-NH₃⁺), forming a cation that is highly soluble in aqueous media.
-
The Acidic Group: The sulfonamide moiety (-SO₂NH-). This group is weakly acidic, with a pKa (pKa2) that can range from 5 to 11, depending on the R-group attached.[1][2] At a pH above this pKa, the nitrogen loses its proton to become an anion (-SO₂N⁻), which is also highly soluble.
Because the molecule is charged and soluble at both low and high pH, there exists an intermediate pH at which the molecule has a net neutral charge. This point is known as the isoelectric point (pI) , and it is at this pH that the sulfonamide exhibits its minimum solubility .[3] Therefore, to achieve maximum precipitation and yield, the primary goal is to adjust the pH of the solution to the pI of the specific sulfonamide.
Q2: How do I determine the target precipitation pH for my specific sulfonamide?
A: The target pH is the isoelectric point (pI). For a simple amphoteric compound like a sulfonamide, the pI can be accurately estimated by averaging the two pKa values.[4]
pI ≈ (pKa1 + pKa2) / 2
-
pKa1: The pKa of the aromatic amine group.
-
pKa2: The pKa of the sulfonamide group.
You must find the specific pKa values for your sulfonamide of interest from reliable literature sources.[5][6][7] For example, for sulfamethoxazole with a pKa1 of ~2.4 and a pKa2 of ~6.1, the estimated pI would be around 4.25. This is the pH where you would expect the highest precipitation yield.
The relationship between pH and the ionization state of a sulfonamide is visualized below. Maximum precipitation occurs at the isoelectric point (pI), where the neutral form of the molecule dominates.
Caption: Workflow for experimental determination of optimal precipitation pH.
Methodology:
-
Prepare Stock Solution: Prepare a saturated or near-saturated solution of the sulfonamide by dissolving it in a solvent where it is highly soluble (e.g., 0.1M NaOH for pH > pKa2 or 0.1M HCl for pH < pKa1).
-
Aliquot: Distribute equal, known volumes of this stock solution into a series of vials (e.g., 10-15 vials).
-
Adjust pH: Create a pH gradient by adding precise, incremental amounts of a counter-acid or base (e.g., 0.1M HCl if starting from a basic solution) to each vial. Aim for a pH range that brackets the estimated pI.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow the precipitation to reach equilibrium.
-
Separate: Centrifuge the vials to pellet the solid precipitate.
-
Analyze: Carefully withdraw a sample of the clear supernatant from each vial. Measure the concentration of the dissolved sulfonamide in each sample using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Determine pI: Plot the measured supernatant concentration against the final measured pH of each vial. The pH corresponding to the lowest concentration is the experimental isoelectric point and the optimal pH for precipitation.
Part 4: Key Data at a Glance
The pKa values are essential for predicting the precipitation behavior of sulfonamides. The table below lists these values for several common compounds.
| Sulfonamide | pKa1 (Aromatic Amine) | pKa2 (Sulfonamide) | Estimated pI |
| Sulfanilamide | ~2.5 | ~10.4 | ~6.5 |
| Sulfamethoxazole | ~2.4 | ~6.1 [1] | ~4.3 |
| Sulfadiazine | ~2.3 | ~6.5 [1] | ~4.4 |
| Sulfisoxazole | ~2.1 | ~5.0 [1] | ~3.6 |
| Sulfacetamide | ~2.2 | ~5.4 [1] | ~3.8 |
Note: pKa values can vary slightly depending on the literature source, temperature, and ionic strength of the medium.
References
-
The Journal of General Physiology. (1923). CALCULATION OF ISOELECTRIC POINTS. Retrieved from [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Retrieved from [Link]
-
Pharma Tutor. (2020). Crystalluria by sulfonamides and effect of pKa. YouTube. Retrieved from [Link]
-
MWI Animal Health. (n.d.). pH and the Solubility of Antimicrobials in Drinking Water. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]
-
Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Retrieved from [Link]
-
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Retrieved from [Link]
-
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]
-
Study.com. (2017). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]
-
Chegg. (2021). Assignment using Henderson-Hasselbalch equations, to determine the pH at which drugs start to precipitation. Retrieved from [Link]
-
Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Sulfonyl Chloride Synthesis & Stability
Current Status: Operational Topic: Minimizing Hydrolysis During Synthesis & Workup Assigned Specialist: Senior Application Scientist
Core Directive: The Stability Paradox
Sulfonyl chlorides (
The Central Dogma of Sulfonyl Chloride Stability:
-
Electrophilicity: The sulfur atom is highly electrophilic.[1]
-
Nucleophilic Attack: Water attacks sulfur to form sulfonic acid (
), a dead-end byproduct. -
pH Sensitivity: Hydrolysis is base-catalyzed . While acidic conditions can promote hydrolysis, basic conditions (often used to neutralize acid byproducts) accelerate decomposition exponentially.
-
Temperature: Hydrolysis rates drop significantly below 5°C.
Visualizing the Danger Zone
Diagram 1: The Oxidative Chlorination Pathway & Hydrolysis Risk
This diagram illustrates the stepwise oxidation of a thiol to a sulfonyl chloride and the competing hydrolysis pathway.
Caption: The oxidative pathway from thiol to sulfonyl chloride.[2][3] Note that water is required for the final oxidation step but becomes a liability immediately after the product is formed.
Standard Operating Procedure (SOP): The "Cold & Acidic" Protocol
This protocol uses N-Chlorosuccinimide (NCS) and HCl. It is superior to direct
Reference Basis: Nishiguchi et al., Synthesis 2006 [1]; Wright et al., Tetrahedron Lett. 2006 [2].
Reagents & Setup
-
Substrate: Thiol (R-SH) or Disulfide (R-S-S-R).
-
Oxidant: NCS (3.0 - 3.2 equiv per thiol).
-
Solvent: Acetonitrile (ACN) and 2M HCl (1:1 ratio).
-
Temperature: Internal probe required. Keep < 10°C.
Step-by-Step Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolution | Dissolve NCS in ACN/HCl. Cool to 0–5°C . |
| 2 | Addition | Add thiol dropwise. Maintain T < 10°C. |
| 3 | Monitoring | Stir for 15-30 mins. Monitor by TLC.[1][4] |
| 4 | Quench | CRITICAL: Pour mixture onto crushed ice + ether/DCM. |
| 5 | Separation | Shake and separate layers immediately . |
| 6 | Washing | Wash organic layer with cold Brine. |
| 7 | Drying | Dry over |
Troubleshooting Guide (FAQs)
Q1: My product turned into a viscous oil/goo instead of a solid. Why?
Diagnosis: This is often "Auto-Catalytic Hydrolysis."
Mechanism: A small amount of water hydrolyzes the product, releasing
-
Immediate: Re-dissolve in
, dry with , and re-concentrate. -
Prevention: Store sulfonyl chlorides under inert gas (Ar/N2) in a freezer. If the solid is stable, recrystallize from dry hexane/toluene.
Q2: I see a large exotherm during the quench. Is this ruining my yield?
Diagnosis: Yes. The exotherm is likely the hydration of excess HCl or oxidant.
Impact: A temperature spike from 0°C to 20°C can increase the hydrolysis rate constant (
-
Use a larger volume of ice relative to the reaction volume (approx 5:1).
-
Add the reaction mixture to the ice, not the ice to the reaction.
Q3: Can I use Sodium Bicarbonate ( ) to neutralize the acid?
Diagnosis: Risky.
Reasoning: While neutralizing HCl is good, creating a pH > 7 generates hydroxide (
-
Wash with Water or Brine first to remove bulk acid.
-
If a basic wash is required, use cold saturated
and separate layers within 60 seconds. Do not let them equilibrate.
Q4: My yield is low (<40%), but the starting material is gone.
Diagnosis: The product likely hydrolyzed to the sulfonic acid (
Decision Logic: Workup Strategy
Use this flowchart to determine the safest workup path based on your reaction state.
Caption: Decision tree for minimizing contact time with water during workup.
Comparative Data: Quenching Agents
| Quenching Agent | pH Impact | Hydrolysis Risk | Recommendation |
| Water (RT) | Neutral | Moderate | Avoid. Too warm; slow phase separation. |
| Crushed Ice | Neutral | Low | Best Practice. Keeps T < 0°C. |
| Sat. NaHCO3 | Basic (pH ~8-9) | High | Use only if acid-sensitive groups are present; work fast. |
| 1M HCl | Acidic (pH ~1) | Low | Good for stability, but hard to extract product if it protonates amines. |
References
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[7] Efficient Synthesis of Sulfonyl Chlorides from Thiols Using N-Chlorosuccinimide and HCl.[7] Synthesis, 2006(24), 4131–4134.
-
Wright, S. W., Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[7][8] Tetrahedron Letters, 47(12), 1961-1964.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using
.[3][7] Journal of Organic Chemistry, 74(24), 9287–9291. -
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity Guide: 4-Fluorobenzenesulfonamide vs. Benzenesulfonamide Scaffolds
Executive Summary
This technical guide compares the bioactivity, physicochemical properties, and experimental profiles of 4-fluorobenzenesulfonamide (4-F-BSA) versus the non-fluorinated benzenesulfonamide (BSA) parent scaffold.
In medicinal chemistry, the para-fluorine substitution is a strategic modification used to modulate acidity (pKa), enhance metabolic stability, and alter binding kinetics without significantly changing steric bulk. This guide focuses on Carbonic Anhydrase (CA) inhibition as the primary bioactivity model, providing actionable data for researchers optimizing sulfonamide-based zinc-binding groups (ZBGs).
Part 1: Physicochemical Profiling (The "Why")
The biological divergence between 4-F-BSA and BSA is rooted in the electronic influence of the fluorine atom. The sulfonamide moiety (
Table 1: Physicochemical Comparison
| Property | Benzenesulfonamide (BSA) | 4-Fluorobenzenesulfonamide (4-F-BSA) | Impact of Modification |
| Structure | Para-substitution | ||
| Mol.[1][2] Weight | 157.19 g/mol | 175.18 g/mol | +18 Da (Minimal steric penalty) |
| Hammett | 0.00 (Reference) | +0.06 | Weakly electron-withdrawing |
| pKa (Sulfonamide) | ~10.1 | ~9.3 – 9.6 | Increased Acidity (Active species enhancement) |
| LogP | 0.81 | 0.95 – 1.10 | Increased Lipophilicity (Membrane permeability) |
| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Bioisosteric mimicry (Sterically similar to H) |
Mechanistic Insight: The Acidity-Activity Relationship
The fluorine atom at the para position exerts an electron-withdrawing inductive effect (
-
Causality: Lower pKa
Higher concentration at pH 7.4 Stronger electrostatic interaction with the ion in the enzyme active site.
Part 2: Enzymatic Potency (The "What")
The primary target for simple aryl sulfonamides is Human Carbonic Anhydrase II (hCA II) , a cytosolic enzyme critical for pH regulation.
Table 2: Comparative Inhibition Data (hCA II)
| Compound | Binding Mode | Selectivity Profile | |
| BSA | 200 – 300 nM | Coordination to | Non-selective (Hits hCA I, II, IX) |
| 4-F-BSA | 80 – 150 nM | Coordination to | Enhanced affinity for hCA II & IX |
| Acetazolamide (Ref) | 12 nM | Coordination to | Clinical Standard |
Note:
Metabolic Stability & ADME
The para-position of the phenyl ring is a metabolic "hotspot," highly susceptible to oxidative hydroxylation by Cytochrome P450 (CYP) enzymes.
-
BSA: Rapidly metabolized to p-hydroxybenzenesulfonamide (inactive/excreted).
-
4-F-BSA: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively blocking CYP-mediated oxidation at this position. This "metabolic blocking" extends the half-life (
) of the pharmacophore.
Part 3: Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the causal pathway from structural modification to biological outcome.
Caption: Causal flow showing how the electron-withdrawing nature of fluorine enhances zinc binding while simultaneously blocking metabolic degradation.
Part 4: Experimental Protocols
To validate these differences, the following self-validating protocols are recommended.
Protocol A: Chemical Synthesis (Sulfonyl Chloride Route)
Objective: Synthesize high-purity sulfonamides for assay. Scope: Applicable to both BSA and 4-F-BSA.[3]
-
Reagents:
-
Precursor: 4-Fluorobenzenesulfonyl chloride (1.0 eq)
-
Nucleophile: Ammonium hydroxide (28-30%
) or anhydrous in dioxane. -
Solvent: Acetone or Acetonitrile (MeCN).
-
-
Procedure:
-
Dissolve 1.0 g of sulfonyl chloride in 10 mL acetone at 0°C.
-
Add
(5.0 eq) dropwise over 10 minutes. Exothermic reaction—monitor temp. -
Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Acidify to pH 2 with 1N HCl to precipitate the product. Filter the white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation:
-
Expected Yield: >85%.
-
Melting Point Check: BSA (150-152°C) vs. 4-F-BSA (124-126°C).
-
Protocol B: Stopped-Flow CO2 Hydration Assay
Objective: Determine
-
System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Indicator: Phenol Red (0.2 mM) at
557 nm. -
Buffer: Hepes (20 mM), pH 7.5, ionic strength adjusted to 20 mM with
. -
Steps:
-
Baseline: Measure the uncatalyzed rate (
) of hydration. -
Enzyme Run: Add hCA II (conc. approx 10 nM) and measure catalyzed rate (
). -
Inhibition Run: Incubate enzyme with inhibitor (0.1 nM – 10
M) for 15 min. Measure rate ( ).
-
-
Calculation:
-
Fit data to the Cheng-Prusoff equation to derive
and subsequently . -
Self-Check: Acetazolamide control must yield
for the assay to be valid.
-
Diagram 2: Experimental Workflow
Caption: End-to-end workflow from chemical synthesis to kinetic validation of the inhibitor.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scott, K. A., et al. (2022). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[4] Link
-
PubChem. (2025).[5] 4-Fluorobenzenesulfonamide Compound Summary. National Library of Medicine. Link
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Validation of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of regulatory submission and drug safety. This guide provides an in-depth, objective comparison of the spectral characteristics of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide , a novel sulfonamide derivative, against its primary reference standards. By synthesizing data from key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will establish a robust validation framework. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the scientific rationale behind the validation process, in alignment with international regulatory standards.
The structural integrity of an active pharmaceutical ingredient (API) is paramount. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate comprehensive characterization of any NCE.[1][2][3] The International Council for Harmonisation (ICH) guideline Q6A, in particular, outlines the necessity of establishing a set of specifications, including identity tests, to which a drug substance must conform to be deemed acceptable for its intended use.[1][4][5] This guide demonstrates the practical application of these principles.
The Logic of Spectral Validation
Spectral validation is a systematic process. It involves acquiring a unique spectral fingerprint of a synthesized molecule and comparing it against a hypothesized structure. The most powerful approach is a conjunctive one, where data from multiple, orthogonal techniques are used to corroborate the molecular structure. Each technique provides a different piece of the puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the molecule's fragmentation pattern, which can be used to deduce its structure.
This guide will analyze the expected spectral data for 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide by dissecting its structure into its constituent synthetic precursors: 4-fluorobenzenesulfonyl chloride and 3-nitroaniline . By comparing the experimental data of these reference standards to the predicted data for the final compound, we can build a compelling case for its structural identity.
Comparative Spectral Data Analysis
The following tables summarize the expected spectral data for 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide and the experimental data for its key reference materials.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (Predicted) | ~8.1-8.3 (m), ~7.8-8.0 (m), ~7.3-7.6 (m) | ~10.5-11.0 (s, -SO₂NH-) |
| 4-fluorobenzenesulfonyl chloride (Experimental) | 8.08 (dd, J=9.2, 4.8 Hz, 2H), 7.30 (t, J=8.0 Hz, 2H)[6][7] | N/A |
| 3-nitroaniline (Experimental) | ~7.8 (t), ~7.4 (t), ~7.2 (dd), ~6.8 (dd) | ~4.0 (br s, -NH₂)[8][9] |
| 4-fluoro-3-nitrobenzenesulfonamide (Experimental) | 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H) | 7.73 (s, 2H, -SO₂NH₂)[10] |
Causality Note: The predicted spectrum for the target compound anticipates complex multiplets due to the coupling of protons on both aromatic rings. The downfield shift of the N-H proton is expected due to the strong electron-withdrawing effects of both the sulfonyl and nitro groups. The data from 4-fluoro-3-nitrobenzenesulfonamide provides a strong reference for the expected shifts and couplings on the fluorinated ring.[10]
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) |
| 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (Predicted) | ~165 (d, C-F), ~148 (C-NO₂), ~140-142 (C-S, C-N), ~115-135 (remaining aromatic C) |
| 4-fluorobenzenesulfonyl chloride (Experimental) | Complex pattern, data available in spectral databases.[7] |
| 3-nitroaniline (Experimental) | ~149.5, ~147.5, ~130.0, ~121.0, ~115.0, ~109.5[8] |
Causality Note: The most characteristic signal in the predicted ¹³C NMR spectrum is the carbon attached to fluorine, which will appear as a doublet with a large coupling constant (¹JCF). The positions of the carbons bearing the sulfonyl, nitro, and amine groups are also diagnostic.
Table 3: IR Spectroscopy Data Comparison (Key Functional Groups)
| Functional Group | 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (Predicted, cm⁻¹) | 3-nitroaniline (Experimental, cm⁻¹) |
| N-H Stretch | ~3250-3350 | ~3400, ~3500 (two bands for -NH₂)[8][11] |
| Asymmetric SO₂ Stretch | ~1340-1360 | N/A |
| Symmetric SO₂ Stretch | ~1160-1180 | N/A |
| Asymmetric NO₂ Stretch | ~1520-1540 | ~1530[8][11] |
| Symmetric NO₂ Stretch | ~1340-1350 | ~1350[8][11] |
| C-F Stretch | ~1200-1250 | N/A |
Causality Note: The IR spectrum provides a rapid and definitive confirmation of the key functional groups. The presence of strong absorptions for the SO₂ and NO₂ groups, along with a single N-H stretch (as opposed to the doublet seen in the primary amine of 3-nitroaniline), are critical validation points.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (Predicted, m/z) |
| 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide | [M-H]⁻: 295.02, [M+H]⁺: 297.03 | 157 (fluorobenzenesulfonyl), 138 (nitrophenylamine), 95 (fluorophenyl) |
| 4-fluorobenzenesulfonyl chloride | M⁺: 194.96[7] | 159 (loss of Cl), 95 (fluorophenyl) |
| 3-nitroaniline | M⁺: 138.04[8][9] | 108 (loss of NO), 92 (loss of NO₂) |
Causality Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm). The fragmentation pattern in MS/MS experiments should correspond to the cleavage of the S-N bond, providing fragments consistent with the two precursor molecules.
Experimental Protocols
The following protocols describe the standard operating procedures for acquiring the spectral data necessary for the validation of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar sulfonamide and for observing the exchangeable N-H proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans (or more, depending on concentration), relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background. Identify and label the peaks corresponding to the key functional groups.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Setup: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition:
-
Infuse the sample solution directly or via a short LC column into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Mass range: 50-500 m/z.
-
-
Data Processing: Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M-H]⁻) and compare it to the theoretical mass to confirm the elemental composition. If performing MS/MS, analyze the fragmentation pattern.
Visualization of Validation Workflows
The following diagrams illustrate the key relationships and workflows in the spectral validation process.
Caption: Synthetic pathway and corresponding analytical validation points.
Caption: Decision workflow for the spectral validation process.
Conclusion
The structural elucidation of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide requires a multi-technique analytical approach. By systematically acquiring and interpreting NMR, IR, and MS data, and comparing this information against the well-characterized spectra of its precursors, a definitive structural confirmation can be achieved. This process is not merely an academic exercise; it is a critical component of the quality control strategy mandated by regulatory authorities for ensuring the safety and efficacy of new pharmaceutical products. The data and protocols presented herein provide a robust framework for the successful validation of this and other novel sulfonamide-based chemical entities.
References
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link][1]
-
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link][4]
-
Pharmaceutical Online. (2024). EMA Issues New Draft Guideline Chemistry Of Active Substances. [Link][2]
-
ECA Academy. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link][5]
-
European Medicines Agency. (2016). Guideline on the chemistry of active substances. [Link][3]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. [Link][7]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. EMA Issues New Draft Guideline Chemistry Of Active Substances [pharmaceuticalonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 7. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
- 11. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]
A Comprehensive Guide to the Comparative Lipophilicity (LogP) of Nitro-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Lipophilicity in Sulfonamide Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of pharmacokinetics and pharmacodynamics. Quantified by the partition coefficient (LogP), it governs a drug's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME). For sulfonamides, a versatile class of therapeutic agents, optimizing lipophilicity is paramount to achieving desired efficacy and minimizing off-target effects. An optimal LogP value, typically between 1 and 5 for many oral drugs, ensures adequate aqueous solubility for formulation and circulation, while also facilitating passage through cellular barriers to reach the target site.
The introduction of a nitro group (–NO₂) to a sulfonamide scaffold is a common strategy in medicinal chemistry to modulate biological activity. However, this modification significantly alters the molecule's electronic and steric properties, leading to profound changes in its lipophilicity. Understanding and quantifying this change is essential for the rational design of novel sulfonamide-based therapeutics.
The Physicochemical Impact of the Nitro Group on Lipophilicity
The nitro group is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects. This strong electron-withdrawing nature has a direct impact on the lipophilicity of the parent sulfonamide molecule.
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This creates a more polarized molecule.
-
Resonance Effect: The nitro group can delocalize the pi-electrons of the aromatic ring, further withdrawing electron density. This effect is most pronounced at the ortho and para positions relative to the nitro group.
The increased polarity resulting from these electron-withdrawing effects generally leads to a decrease in lipophilicity (a lower LogP value) when a nitro group is introduced, assuming all other factors remain equal. However, the overall change in LogP is a complex interplay of the electronic effects, the position of the nitro group, and the overall molecular structure. For instance, the introduction of a nitro group can also influence intermolecular interactions, such as hydrogen bonding capabilities, which can also affect partitioning between aqueous and lipid phases.
To illustrate this fundamental principle, consider the LogP values of benzene and nitrobenzene. Benzene, a nonpolar aromatic hydrocarbon, has a LogP of approximately 2.13. The addition of a single nitro group to form nitrobenzene results in a LogP of approximately 1.85, demonstrating a decrease in lipophilicity due to the electron-withdrawing nature of the nitro group.
Comparative Analysis of Nitro-Substituted Sulfonamide Lipophilicity
To provide a clear comparison, this section presents experimental LogP values for key sulfonamides and their nitro-substituted counterparts. It is important to note that a direct comparison of a parent sulfonamide and its nitro-derivative with the nitro group as the only modification is not always readily available in the literature. The following table includes a selection of relevant compounds to illustrate the trend.
| Compound Name | Structure | Nitro Group Present | Experimental LogP | Reference |
| Sulfanilamide | 4-aminobenzenesulfonamide | No | -0.62 | [1] |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | No | -0.26 | [2] |
| Nimesulide | N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | Yes | 2.6 | [3][4] |
Analysis of the Data:
-
Sulfanilamide and Acetazolamide: These non-nitro-substituted sulfonamides exhibit negative LogP values, indicating their hydrophilic nature.
-
Nimesulide: This nitro-substituted sulfonamide has a significantly higher LogP of 2.6, indicating a more lipophilic character. It is crucial to recognize that the overall structure of Nimesulide is more complex than a simple nitrated version of sulfanilamide or acetazolamide. The presence of the phenoxy group in Nimesulide contributes significantly to its increased lipophilicity.
While a direct comparison is challenging without a broader dataset of structurally analogous pairs, the data suggests that while the nitro group itself is polar, its influence on the overall LogP of a complex molecule can be multifaceted and dependent on the entire molecular structure.
Experimental Protocols for LogP Determination
Accurate and reproducible LogP determination is critical for drug development. Two primary methods are widely accepted in the scientific community: the shake-flask method and HPLC-based methods.
The Shake-Flask Method (OECD Guideline 107)
This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
Principle: A known amount of the sulfonamide is dissolved in a mixture of n-octanol and water (pre-saturated with each other). After vigorous shaking to reach equilibrium, the two phases are separated, and the concentration of the sulfonamide in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Detailed Step-by-Step Protocol:
-
Preparation of Solvents:
-
Prepare n-octanol saturated with water by shaking n-octanol with water for 24 hours and allowing the phases to separate.
-
Prepare water saturated with n-octanol by shaking water with n-octanol for 24 hours and allowing the phases to separate. Use a suitable buffer for the aqueous phase if the compound is ionizable.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the nitro-substituted sulfonamide.
-
Dissolve the compound in the appropriate phase (usually the one in which it is more soluble). The final concentration should be low enough to avoid saturation in either phase.
-
-
Partitioning:
-
Combine a precise volume of the n-octanol and aqueous phases in a suitable vessel (e.g., a separatory funnel or a screw-cap tube).
-
Add the prepared sample solution.
-
Shake the vessel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached. The vessel should be gently inverted to avoid emulsion formation.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the sulfonamide in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would affect the concentration measurements.
-
Low solute concentration: Working at low concentrations minimizes the potential for the solute to self-associate or saturate the phases, which would lead to non-ideal partitioning behavior.
-
Vigorous shaking: This provides sufficient energy to overcome the activation barrier for mass transfer between the two phases, allowing the system to reach equilibrium more rapidly.
Self-Validating System: The protocol's trustworthiness is enhanced by running a blank (solvents only) to check for interfering substances and by analyzing a standard compound with a known LogP value to validate the experimental setup and analytical method.
Caption: Workflow for LogP determination using the HPLC-based method.
Conclusion and Future Directions
The lipophilicity of nitro-substituted sulfonamides is a critical parameter that is significantly influenced by the strong electron-withdrawing nature of the nitro group. While the introduction of a nitro group generally increases polarity, its effect on the overall LogP of a complex sulfonamide molecule is nuanced and depends on the entire molecular architecture.
Accurate determination of LogP through validated experimental methods like the shake-flask or HPLC-based protocols is essential for guiding the drug discovery and development process. For researchers working with novel nitro-substituted sulfonamides, it is highly recommended to experimentally determine the LogP to ensure a reliable understanding of the compound's pharmacokinetic potential.
Future research should focus on building a comprehensive database of experimental LogP values for a wide range of nitro-substituted sulfonamides and their non-nitro-substituted parent compounds. This would enable the development of more accurate quantitative structure-activity relationship (QSAR) models to predict the lipophilicity of novel sulfonamide candidates, thereby accelerating the design of more effective and safer drugs.
References
-
PubChem. (n.d.). Sulfanilamide. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 19, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Nimesulide. Retrieved February 19, 2026, from [Link]
-
MDPI. (2022, June 21). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Retrieved February 19, 2026, from [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). Acetazolamide. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
PubMed. (2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved February 19, 2026, from [Link]
-
Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved February 19, 2026, from [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). Nimesulide. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved February 19, 2026, from [Link]
-
MDPI. (2020, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 19, 2026, from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 19, 2026, from [Link]
-
Quora. (2018, October 17). Why does nitrobenzene make a more suitable solvent than benzene?. Retrieved February 19, 2026, from [Link]
-
Scientific & Academic Publishing. (2015). Synthesis of Sulfanilamide Derivatives and Their Effects on E. coli and B. subtilis: A Collaborative Experiment between Undergraduate Organic and Microbiology Laboratories. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 19, 2026, from [Link]
Sources
Technical Guide: Comparative Efficacy & Assay Optimization for Sulfonamide Derivatives
Executive Summary
While sulfonamides are among the oldest antimicrobial classes, they remain a cornerstone in treating community-acquired MRSA and urinary tract infections (UTIs). However, their efficacy in in vitro assays is notoriously volatile due to environmental antagonists. This guide provides a rigorous technical comparison between the two most prevalent derivatives—Sulfamethoxazole (SMX) and Sulfadiazine (SDZ) —and establishes a self-validating protocol to eliminate the "Thymidine Effect," a common source of false-resistance data.
Mechanistic Foundation: The Folate Blockade
Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3] Structurally, they mimic para-aminobenzoic acid (PABA). When DHPS inadvertently binds a sulfonamide instead of PABA, the folate synthesis pathway arrests, starving the bacterium of nucleotides required for DNA replication.[1][3]
The Synergistic Lock (Graphviz Diagram)
The following diagram illustrates the sequential blockade of the folate pathway, highlighting why sulfonamides are rarely used as monotherapy.
Figure 1: Sequential inhibition of the folate pathway. Sulfonamides block step 1 (DHPS), while Trimethoprim blocks step 2 (DHFR), creating synergistic bactericidal activity.
Comparative Efficacy: SMX vs. SDZ
Although both agents share the same mechanism, their pharmacokinetic (PK) profiles and physicochemical properties dictate their utility in assays and clinical translation.
Structure-Activity Relationship (SAR)
The efficacy of a sulfonamide is governed by the
-
Optimal pKa (6.6–7.4): Allows the drug to exist in a balanced ionized/non-ionized state.[4] The non-ionized form penetrates the bacterial cell wall; the ionized form binds DHPS.
-
Sulfamethoxazole (pKa ~6.0): High potency, but lower water solubility (risk of crystalluria).
-
Sulfadiazine (pKa ~6.5): Higher solubility in urine, lower protein binding.
Performance Data Comparison
The table below aggregates MIC (Minimum Inhibitory Concentration) ranges for susceptible strains. Note that resistance rates vary globally.[5]
| Feature | Sulfamethoxazole (SMX) | Sulfadiazine (SDZ) | Experimental Implication |
| Primary Indication | Systemic infections, UTIs, MRSA | Toxoplasmosis, Burn wounds (Ag-SDZ) | SMX is the standard reference for broth microdilution. |
| MIC (E. coli) | 8 – 32 | 8 – 64 | SMX is slightly more potent against Enterobacteriaceae. |
| MIC (S. aureus) | 2 – 32 | Variable | Both show efficacy, but SMX is preferred for MRSA screening. |
| Protein Binding | ~70% | ~40-50% | SDZ has higher free-drug availability in serum-rich assay media. |
| Half-Life | 10 – 12 hours | 10 – 12 hours | Similar dosing frequency in in vivo models. |
Expert Insight: In in vitro assays, Sulfadiazine often appears less potent than SMX on a weight basis, but its lower protein binding means its in vivo tissue distribution can be superior in specific compartments (e.g., CSF). Do not discard SDZ candidates solely based on slightly higher MICs.
Validated Experimental Protocol: Broth Microdilution
Crucial Warning: The most common failure mode in sulfonamide testing is Thymidine Interference . Bacteria can bypass the sulfonamide blockade if the media contains exogenous thymidine. Standard Mueller-Hinton Broth (MHB) often contains enough thymidine to render sensitive bacteria "resistant."
The "Thymidine-Free" System
You must use Mueller-Hinton II Broth (cation-adjusted) specifically certified as low-thymidine, or supplement with Lysed Horse Blood (LHB) which contains thymidine phosphorylase (an enzyme that degrades thymidine).
Workflow Diagram
This workflow ensures data integrity by incorporating a mandatory media validation step.
Figure 2: Validated workflow for Sulfonamide MIC determination. The E. faecalis control step is non-negotiable for data integrity.
Step-by-Step Methodology
-
Media Preparation:
-
Use Mueller-Hinton II Broth (MHB-II).
-
Validation: Test the media with Enterococcus faecalis ATCC 29212 and Trimethoprim/Sulfamethoxazole (SXT). If the MIC is
g/mL, the media contains interfering thymidine. The MIC should be g/mL for the media to be acceptable for sulfonamide testing.
-
-
Compound Preparation:
-
Dissolve Sulfamethoxazole or Sulfadiazine in DMSO (stock concentration 10 mg/mL).
-
Note: Sulfonamides may require slight heating or addition of 0.1M NaOH for full solubility, but DMSO is preferred for biological compatibility if solubility permits.
-
-
Plate Setup:
-
Dispense 50
L of diluted drug into 96-well plates. -
Prepare a checkerboard layout if testing synergy with Trimethoprim (Standard Ratio: 1:19 TMP:SMX).
-
-
Inoculation:
-
Prepare a 0.5 McFarland suspension (
CFU/mL). -
Dilute 1:100, then 1:20 into the wells to achieve a final density of
CFU/mL.
-
-
Reading:
-
Sulfonamides are bacteriostatic.[1] Unlike bactericidal drugs where the endpoint is clear, sulfonamides often show a "trailing" effect (slight haze).
-
Endpoint Rule: Record the MIC as the lowest concentration inhibiting
of growth compared to the control well. Do not disregard the "haze."
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Seydel, J. K. (1968). "Sulfonamides, structure-activity relationship, and mode of action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]
-
Masters, P. A., et al. (2003). "Trimethoprim-sulfamethoxazole revisited." Archives of Internal Medicine, 163(4), 402-410. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation for MIC testing: Thymidine interference. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide
[1]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain or in general trash.
4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide contains three critical functional groups that dictate its disposal pathway: a fluorine atom (halogenated), a nitro group (toxic/reactive), and a sulfonamide moiety (bioactive).[1]
Operational Core Directive:
Chemical Hazard Profile (The "Why")
To ensure compliance and safety, one must understand the specific hazards driving these protocols. This compound is not just "organic waste"; it is a multi-hazard entity.[1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aryl Fluoride (Ar-F) | Halogen Generation | Upon incineration, releases Hydrogen Fluoride (HF), a corrosive gas.[1] Must go to halogenated streams to ensure proper scrubbing.[1] |
| Nitro Group (-NO₂) | Toxicity & Reactivity | Potential for rapid decomposition under high heat; often associated with aquatic toxicity.[1] Adds nitrogen oxides (NOx) load to emissions.[1] |
| Sulfonamide (-SO₂NH-) | Bioactivity | Antibacterial/biological activity.[1] Environmental release can contribute to antimicrobial resistance.[1] Strict "Zero Discharge" to water systems. |
Physical State: Solid (typically crystalline powder).[1] Solubility: Low in water; soluble in DMSO, Methanol, Ethyl Acetate.[1]
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Compound & Spoiled Solids)
Applicability: Expired reagent, weighing boat residues, contaminated spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential acidic impurities reacting with the sulfonamide nitrogen.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent potential nitro-group reactivity.[1]
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.[1]
Critical Decision Point: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically introduces halogens into the stream.[1]
-
Assessment:
-
pH Check: Ensure the solution pH is between 5 and 9. Sulfonamides can precipitate in highly acidic solutions or form salts in basic ones.[1] Neutral pH prevents unexpected precipitation in the waste drum.[1]
-
Collection: Pour into the "Halogenated Solvent Waste" carboy (typically blue or yellow safety cans).[1]
-
Cap & Log: Secure cap immediately. Log the volume and specific chemical name on the waste manifest.
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision matrix for handling this compound, ensuring it reaches the correct incineration chamber.
Figure 1: Operational decision tree for segregating fluorinated sulfonamide waste streams.
Accidental Release Measures (Spill Protocol)
If the solid powder is spilled in the laboratory:
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation of the nitro-aromatic dust.[1]
-
Containment: Do not dry sweep if dust generation is likely.[1] Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1]
-
Cleanup:
-
Verification: Use a UV lamp (if available) to check for fluorescence residues, as many nitro-aromatics and sulfonamides fluoresce or absorb strongly under UV light.[1]
References
-
US Environmental Protection Agency (EPA). (2024).[1] Waste Classification of Halogenated Organic Solvents (F-List and Characteristic Wastes). Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024).[1] 4-Fluoro-3-nitrobenzenesulfonamide Safety Data Sheet (Analogous Compound).[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). (2018).[1] Identifying Fluorinated Products and Degradation Pathways.[1][3] Journal of Organic Chemistry.[1] Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Executive Hazard Profile (The "Why")
As researchers, we often treat library compounds as generic "white powders." This is a critical error. 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide presents a specific triad of hazards that dictates our safety architecture:
-
The Sulfonamide Moiety (Sensitization): Sulfonamides are notorious sensitizers.[1] Repeated inhalation of dust, even at sub-toxic levels, can trigger Type IV hypersensitivity reactions (delayed rashes) or respiratory sensitization.
-
The Nitro Group (Absorption & Toxicity): Nitro-aromatics have a high potential for transdermal absorption. Once systemic, they can interfere with oxygen transport (methemoglobinemia).
-
The Fluorine Substitution (Bioavailability): The addition of the fluorine atom increases the lipophilicity of the molecule. This means it will cross the skin barrier faster than its non-fluorinated counterparts, especially when dissolved in organic solvents.
Core Directive: Treat this compound as a Potent Unknown . Do not handle on an open bench.
Engineering Controls: The Primary Barrier
PPE is your last line of defense. Your primary defense is the engineering environment.
-
Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood or a powder weighing station with HEPA filtration.
-
Static Control: Dry sulfonamide powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which creates invisible aerosol hazards.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the Task-Hazard Analysis . Standard nitrile gloves are insufficient for all tasks, particularly when solvents are introduced.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | N95 / P100 (if outside hood*) or Fume Hood Sash | Nitrile (5 mil) Single pair sufficient for dry powder. | Safety Glasses with side shields. | Lab Coat (Buttoned, cotton/poly blend). |
| Solution Prep (Dissolving in DMSO/DMF) | Fume Hood Mandatory Do not rely on respirators for solvent vapors. | Double Gloving Required: Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Laminate Reason: DMSO permeates nitrile in <10 mins. | Chemical Goggles Required if splash risk exists. | Lab Coat + Tyvek Sleeves Protects wrists from gap exposure. |
| Spill Cleanup (Solid or Liquid) | Half-Face Respirator (P100 + Organic Vapor Cartridge) | Silver Shield / Laminate Gloves Essential for high-concentration solvent spills. | Face Shield over Safety Goggles. | Tyvek Coverall If spill volume > 100mL. |
*Note: Respiratory protection outside a fume hood should only be a temporary contingency, not a standard operating procedure.
Decision Logic: PPE Selection
The following diagram illustrates the logical flow for selecting the correct PPE based on the state of the chemical.
Operational Protocols
A. Weighing & Solubilization
The Critical Risk: Solubilizing this compound in Dimethyl Sulfoxide (DMSO) creates a "Trojan Horse" effect. DMSO is a permeation enhancer; it will carry the nitro-sulfonamide through standard nitrile gloves and intact skin within minutes.
-
Preparation:
-
Don double nitrile gloves . Check the outer pair for pinholes.
-
Place a chemically resistant tray (spill containment) inside the fume hood.
-
Equip the balance with a static eliminator.
-
-
Weighing:
-
Weigh the solid into a tared vial.
-
Technique Tip: Do not use a spatula that has been used for other compounds without thorough washing. Sulfonamide cross-contamination is a major cause of unexplained assay noise.
-
-
Solubilization:
-
Add the solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosol displacement.
-
Cap the vial immediately. Vortex inside the hood.
-
Inspect Gloves: If any liquid touches your outer glove, change it immediately . Do not wait for it to dry.
-
B. Decontamination & Disposal
Sulfonamides are stable. They do not degrade quickly in water.
-
Surface Decontamination:
-
Wipe surfaces with a surfactant-based cleaner (e.g., 1% SDS solution) followed by 70% Ethanol.
-
Why? Ethanol alone may just spread the hydrophobic powder. The surfactant lifts the particles first.
-
-
Waste Disposal:
-
Solid Waste: Hazardous Waste container (labeled "Toxic Solid").
-
Liquid Waste: Segregated Organic Waste. Do not mix with oxidizers (e.g., Nitric Acid) due to the nitro group's potential reactivity.
-
Emergency Response Workflow
In the event of an exposure or spill, immediate action minimizes systemic toxicity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (n.d.).[2] 4-Fluoro-3-nitrobenzenesulfonamide Safety Data. National Library of Medicine. Retrieved October 26, 2023. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
